1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol;hydrochloride
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Overview
Description
1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO·HCl It is a hydrochloride salt form of 1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol;hydrochloride typically involves the reaction of 3,3-difluoropiperidine with epichlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity. The use of automated systems and reactors would ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol: The base form without the hydrochloride salt.
3,3-Difluoropiperidine: The parent compound without the chloropropanol group.
1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-one: An oxidized form of the compound.
Uniqueness
1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the piperidine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClF2NO.ClH/c9-4-7(13)5-12-3-1-2-8(10,11)6-12;/h7,13H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEVDUBCIXGUQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(CCl)O)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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